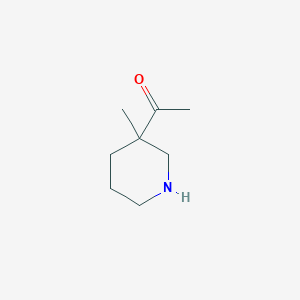

1-(3-Methylpiperidin-3-yl)ethan-1-one

Description

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(3-methylpiperidin-3-yl)ethanone |

InChI |

InChI=1S/C8H15NO/c1-7(10)8(2)4-3-5-9-6-8/h9H,3-6H2,1-2H3 |

InChI Key |

NERHWUQYKZFYFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CCCNC1)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution of Chloroacetyl Derivatives

One common synthetic route to this compound involves the reaction of 3-methylpiperidine with chloroacetyl chloride or related chloroacetyl derivatives. This method utilizes nucleophilic substitution where the nitrogen atom of 3-methylpiperidine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the ethanone linkage.

3-Methylpiperidine + Chloroacetyl chloride → this compound + HCl

- The reaction is typically conducted under anhydrous conditions to prevent hydrolysis.

- A base such as triethylamine or pyridine is often used to scavenge the released HCl.

- The reaction temperature is maintained at 0–25 °C to control the rate and avoid side reactions.

- Purification is achieved by standard work-up and chromatographic techniques.

This method is supported by data from chemical suppliers and literature reporting the synthesis of 2-chloro-1-(3-methylpiperidin-1-yl)ethanone as an intermediate, which can be further converted to the target ethanone compound.

Sequential Nucleophilic Substitution and Reduction

A more elaborate synthetic approach involves sequential nucleophilic substitution on halogenated aromatic or aliphatic precursors followed by catalytic reduction to obtain the piperidine ring substituted with the ethanone moiety.

- Starting from 1-bromo-4-nitrobenzene, nucleophilic substitution with piperidine introduces the piperidinyl group.

- Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) reduces the nitro group to an amine.

- Further functionalization with diketones such as pentane-2,4-dione or ethyl 3-oxobutanoate introduces the ethanone side chain via Mannich-type or related condensation reactions.

This multi-step synthesis was detailed in a study focusing on piperidine derivatives, where compounds structurally related to this compound were synthesized with good yields.

Lactam Formation via Azido Ester Reduction and Ring Closure

An advanced synthetic strategy reported for related piperidin-2-one and pyrrolidin-2-one derivatives involves:

- α-Alkylation of esters with azidoalkyl triflates.

- Reduction of azido groups to amines using catalytic hydrogenation in batch or continuous flow reactors.

- Intramolecular ring closure to form lactams (cyclic amides).

While this method is primarily used for lactams, it demonstrates a versatile approach to constructing substituted piperidine rings with ketone functionalities, which can be adapted to synthesize this compound analogs.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 3-Methylpiperidine, Chloroacetyl chloride | Base (Et3N), 0–25 °C, anhydrous solvent | 70–85 | Straightforward, scalable |

| Sequential substitution & reduction | 1-Bromo-4-nitrobenzene, Piperidine, Pd/C | Reflux, catalytic hydrogenation, Mannich reaction | 60–75 | Multi-step, allows structural diversity |

| Azido ester reduction & ring closure | Esters, Azidoalkyl triflates | Pd/C hydrogenation, flow or batch, heating | 40–60 | Advanced, adaptable for lactam formation |

Research Outcomes and Analysis

- The nucleophilic substitution method is the most direct and commonly applied for synthesizing this compound, offering good yields and operational simplicity.

- Sequential substitution combined with catalytic reduction expands the scope for functional group manipulation and is useful for synthesizing derivatives with additional aromatic or heterocyclic substituents.

- The azido ester reduction and ring closure method, while more complex, provides a modern approach that benefits from continuous flow technology, improving safety and scalability for azide reduction steps.

- Spectroscopic data (NMR, IR) and chromatographic purity assessments in these studies confirm the structural integrity and purity of the synthesized compounds.

- Safety considerations include handling of reactive intermediates such as chloroacetyl chloride and azides, requiring appropriate precautions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpiperidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: 1-(3-Methylpiperidin-3-yl)ethanol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylpiperidin-3-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperidin-3-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties of Selected Compounds

Key Findings and Implications

- Positional Isomerism : The 3-yl substitution in the target compound likely increases steric hindrance around the nitrogen, altering its pharmacokinetic profile compared to the 1-yl isomer.

- Synthetic Flexibility : The ketone group’s reactivity enables diverse derivatization, as seen in hydrazide and heterocyclic syntheses .

- Biological Potential: Piperidine-containing analogs show activity as enzyme inhibitors (e.g., MAO-B/AChE), suggesting the target could be optimized for similar applications .

Biological Activity

1-(3-Methylpiperidin-3-yl)ethan-1-one, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits structural similarities to various neurotransmitters, which may influence its interaction with biological systems. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C10H17N

- Molecular Weight: 165.25 g/mol

- Structure: The compound features a piperidine ring attached to an ethanone moiety, which is significant for its biological interactions.

This compound is believed to exert its biological effects primarily through interactions with neurotransmitter receptors and enzymes. The piperidine ring can mimic the structure of neurotransmitters, allowing it to bind to various receptors in the central nervous system (CNS). This binding can lead to altered receptor activity, influencing neurological pathways and potentially offering therapeutic benefits in treating CNS disorders.

Neuropharmacological Effects

Research indicates that compounds similar to this compound may act as antagonists or inverse agonists at histamine H3 receptors, which are implicated in several CNS disorders, including Alzheimer's disease. These compounds can enhance neurotransmitter release and improve cognitive functions by inhibiting cholinesterases, thus increasing acetylcholine levels .

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have shown that certain derivatives exhibit significant inhibition of these enzymes, with IC50 values indicating their potency. For example, related compounds demonstrated AChE IC50 values ranging from 1.06 µM to 3.60 µM .

Study on Neuroprotective Effects

A study focused on multitargeting ligands for the treatment of Alzheimer's disease highlighted the potential of piperidine derivatives like this compound. The research demonstrated that these compounds could effectively inhibit cholinesterases while maintaining low toxicity levels in neuronal cell lines (SH-SY5Y) and liver cells (HepG2), suggesting their therapeutic viability .

Toxicological Assessments

Toxicity studies have assessed the safety profile of this compound. In one study, compounds related to this compound were evaluated for cytotoxicity across various concentrations. Results showed that these compounds did not exhibit significant toxicity up to concentrations of 50 µM in tested cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | AChE IC50 (µM) | BuChE IC50 (µM) | Toxicity Level |

|---|---|---|---|---|

| This compound | Structure | 1.06 | 2.86 | Low |

| 1-(4-Methylpiperidin-4-yl)butan-1-one | Structure | 3.60 | 0.55 | Moderate |

| 1-(4-(4-Methylpiperidin-1-yl)sulfonyl)-phenyl ethanone | Structure | Not available | Not available | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.